molecular formula C18H17NO4 B11944255 Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate CAS No. 853347-54-3

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

Cat. No.: B11944255
CAS No.: 853347-54-3
M. Wt: 311.3 g/mol
InChI Key: XPKFXUSIKLORSH-ACCUITESSA-N
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Description

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a furan ring, and an ethoxyphenyl group

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate can be achieved through several methods. One common method involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Another method involves the fusion of aryl amines with ethyl cyanoacetate . These methods are versatile and economical, making them suitable for industrial production.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines . Substitution reactions can occur at the cyano group or the furan ring, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has potential applications in the development of biologically active molecules and pharmaceuticals. In medicine, it is being explored for its potential therapeutic properties. Additionally, the compound is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate can be compared with other similar compounds, such as 4-cyano-2-ethoxyphenyl acetate and 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide . These compounds share similar structural features, such as the presence of a cyano group and an ethoxyphenyl group. this compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

853347-54-3

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C18H17NO4/c1-3-21-16-8-6-5-7-15(16)17-10-9-14(23-17)11-13(12-19)18(20)22-4-2/h5-11H,3-4H2,1-2H3/b13-11+

InChI Key

XPKFXUSIKLORSH-ACCUITESSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCC

Origin of Product

United States

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